2,2'-(Buta-1,3-diyne-1,4-diyl)dianiline
Overview
Description
2,2’-(Buta-1,3-diyne-1,4-diyl)dianiline is an organic compound with the molecular formula C16H12N2 It is characterized by the presence of a butadiyne linkage between two aniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Buta-1,3-diyne-1,4-diyl)dianiline typically involves the coupling of terminal acetylenes with aniline derivatives. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts in the presence of oxygen. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane, and the reaction is carried out at elevated temperatures .
Industrial Production Methods
Industrial production of 2,2’-(Buta-1,3-diyne-1,4-diyl)dianiline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Buta-1,3-diyne-1,4-diyl)dianiline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aniline rings, with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of partially or fully hydrogenated products.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
2,2’-(Buta-1,3-diyne-1,4-diyl)dianiline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2,2’-(Buta-1,3-diyne-1,4-diyl)dianiline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Buta-1,3-diyne-1,4-diyl)dianiline
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline
- 2,2’-Buta-1,3-diyne-1,4-diyldipyridine
Uniqueness
2,2’-(Buta-1,3-diyne-1,4-diyl)dianiline is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and reactivity .
Properties
IUPAC Name |
2-[4-(2-aminophenyl)buta-1,3-diynyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-15-11-5-3-9-13(15)7-1-2-8-14-10-4-6-12-16(14)18/h3-6,9-12H,17-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGADPHGEVFIWAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC#CC2=CC=CC=C2N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372782 | |
Record name | Benzenamine, 2,2'-(1,3-butadiyne-1,4-diyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31661-58-2 | |
Record name | Benzenamine, 2,2'-(1,3-butadiyne-1,4-diyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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